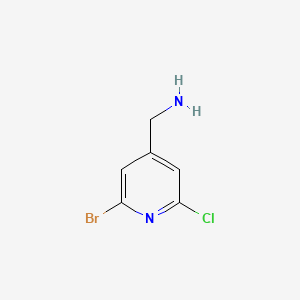

(2-Bromo-6-chloropyridin-4-YL)methanamine

Description

Structure

3D Structure

Properties

CAS No. |

1060815-63-5 |

|---|---|

Molecular Formula |

C6H6BrClN2 |

Molecular Weight |

221.48 g/mol |

IUPAC Name |

(2-bromo-6-chloropyridin-4-yl)methanamine |

InChI |

InChI=1S/C6H6BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |

InChI Key |

NQRYLRHCIKSURF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Br)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Chloropyridin 4 Yl Methanamine

Strategies for Regioselective Halogenation of the Pyridine (B92270) Core

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions, but resistant to electrophilic substitution. Halogenation strategies must therefore be tailored to exploit this inherent reactivity.

Halogenation at Positions 2 and 6

Achieving a mixed 2-bromo-6-chloro substitution pattern on the pyridine ring can be accomplished through several synthetic sequences, including direct halogenation of activated precursors or subsequent halogen exchange reactions.

Direct Halogenation Protocols

Direct halogenation of pyridine itself is often unselective and requires harsh conditions. A more effective strategy involves the activation of the pyridine ring towards electrophilic attack at the C2 and C6 positions through N-oxidation. The resulting pyridine N-oxide can be halogenated with high regioselectivity. nih.govresearchgate.net

For instance, a general approach could involve:

N-Oxidation: Treatment of a pyridine precursor with an oxidizing agent like m-CPBA or hydrogen peroxide to form the pyridine N-oxide.

Halogenation: The N-oxide can then be treated with halogenating agents. For example, reaction with phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃) can introduce chlorine or bromine at the 2-position. Achieving di-halogenation often requires more forcing conditions or a stepwise approach. A potential route to the 2-bromo-6-chloro pattern might involve the initial synthesis of 2,6-dihydroxypyridine, followed by sequential treatment with POCl₃ and POBr₃, though selectivity can be challenging.

Table 1: Representative Direct Halogenation Methods for Pyridine N-Oxides

| Starting Material | Reagent(s) | Position(s) Halogenated | Product | Ref. |

|---|---|---|---|---|

| Pyridine N-oxide | Oxalyl chloride/bromide + Et₃N | C2 | 2-Halopyridine | researchgate.net |

| Substituted Pyridine N-oxide | POCl₃ | C2, C6 | 2,6-Dichloropyridine derivative | N/A |

| Substituted Pyridine N-oxide | POBr₃ | C2, C6 | 2,6-Dibromopyridine derivative | N/A |

This table presents generalized reactions; specific substrates and conditions will vary.

Halogen Exchange Reactions

Halogen exchange reactions provide a powerful method for the synthesis of mixed halopyridines from readily available di-substituted precursors like 2,6-dichloropyridine or 2,6-dibromopyridine.

Lithium-Halogen Exchange: This is a common and rapid reaction used to create organolithium reagents from organic halides. wikipedia.org For the synthesis of the target scaffold, one could start with 2,6-dibromopyridine. Treatment with one equivalent of an organolithium reagent, such as n-butyllithium (nBuLi), at low temperatures (-78 °C) can selectively replace one bromine atom with lithium. byu.edu The resulting 2-bromo-6-lithiopyridine can then be quenched with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) to yield 2-bromo-6-chloropyridine (B1266251). The selectivity is driven by the kinetic stability of the resulting organolithium species. wikipedia.org

Finkelstein Reaction: The classic Finkelstein reaction involves the exchange of one halogen for another, typically converting alkyl chlorides or bromides to iodides using sodium iodide in acetone. wikipedia.org While less common for aryl halides, analogous "aromatic Finkelstein reactions" can be performed, often requiring metal catalysis. wikipedia.orgresearchgate.net For example, converting 2,6-dichloropyridine to 2-bromo-6-chloropyridine would be challenging via a traditional Finkelstein approach. However, copper- or nickel-catalyzed methods have been developed for halogen exchange on aromatic systems. wikipedia.org

Table 2: Comparison of Halogen Exchange Methodologies

| Method | Typical Substrate | Reagents | Key Features | Ref. |

|---|---|---|---|---|

| Lithium-Halogen Exchange | Aryl Bromide/Iodide | nBuLi, sBuLi, or tBuLi, then electrophile (e.g., NCS) | Fast reaction at low temperatures; kinetically controlled. | wikipedia.orgbyu.edu |

Functionalization at Position 4 (Precursor for Methanamine)

With the 2-bromo-6-chloro pyridine core established, the next critical step is the introduction of the methanamine group, or a precursor, at the C4 position. The electron-withdrawing halogens at C2 and C6 further activate the C4 position for nucleophilic aromatic substitution (SNAr).

Designed Phosphine-Reagent Mediated Approaches

A novel strategy for the amination of azines, including pyridines, involves the use of electronically tuned phosphine reagents. chemrxiv.org This approach transforms the C4 position into a phosphonium salt, which acts as an excellent leaving group for a subsequent SNAr reaction.

The general process is as follows:

A dihalopyridine (e.g., 2-bromo-6-chloropyridine) is reacted with a specially designed phosphine reagent.

This reaction forms a pyridylphosphonium salt selectively at the C4 position. This step essentially installs a "pseudohalide."

The phosphonium salt is then subjected to a nucleophile, such as an amine, which displaces the phosphine group to form the C-N bond. chemrxiv.org To generate the target (2-Bromo-6-chloropyridin-4-YL)methanamine, a protected form of ammonia (e.g., benzylamine, followed by debenzylation) or ammonia itself could be used as the nucleophile.

This method is advantageous as it avoids direct SNAr reactions on a C4-halo precursor, which can sometimes be sluggish, and provides a broadly applicable route for C-N bond formation. chemrxiv.org

Mechanistic Insights into SNAr Pathway

The functionalization at the C4 position, whether from a halo-precursor or a phosphonium salt, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netnih.gov This pathway is characteristic of electron-deficient aromatic rings.

The mechanism involves two key steps:

Addition of the Nucleophile: The nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon of the pyridine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pearson.com The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the electron-withdrawing effects of the halogens at C2 and C6.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group from the C4 position. In a traditional SNAr, this would be a halide ion (e.g., Cl⁻). In the phosphine-mediated approach, the leaving group is the neutral phosphine molecule. chemrxiv.org

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electronic properties of the ring. The presence of strong electron-withdrawing groups (like the halogens at C2 and C6) is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction. nih.gov

Introduction and Functionalization of the Methanamine Group at Pyridine C4

Once the 2-bromo-6-chloropyridine core is established, the next phase involves the introduction of the methanamine group at the C4 position. This can be accomplished through several synthetic transformations, starting from a suitable precursor at the C4 position.

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. ucl.ac.uk In this context, the key precursor would be 2-bromo-6-chloropyridine-4-carbaldehyde. This aldehyde can be reacted with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent depends on the specific substrate and reaction conditions. For instance, sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion in the presence of the aldehyde.

A plausible synthesis of the required aldehyde precursor, 2-bromo-6-chloropyridine-4-carbaldehyde, could start from 2-bromo-6-chloro-4-picoline. The methyl group can be oxidized to the aldehyde using various oxidizing agents, such as selenium dioxide (SeO₂) or through a multi-step sequence involving bromination of the methyl group followed by hydrolysis. Alternatively, a synthetic route analogous to the preparation of 2,6-dichloropyridine-4-carboxaldehyde from 2,6-dihydroxy isonicotinic acid could be envisioned, involving chlorination, amidation, dehydration to the nitrile, and subsequent reduction. researchgate.net

Table 2: Reductive Amination Conditions for Pyridine-4-carbaldehydes

| Aldehyde | Amine Source | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Pyridine-4-carbaldehyde | NH₄OAc | NaBH₃CN | Methanol | (Pyridin-4-yl)methanamine | - | General Method |

| 2,6-Dichloro-4-cyanopyridine | - | DIBAL-H | Toluene | (2,6-Dichloropyridin-4-yl)methanamine | 12.0 | researchgate.net |

This table provides examples of reductive amination of pyridine derivatives. The second entry shows the formation of a related methanamine as a by-product during the reduction of a nitrile to an aldehyde, indicating the feasibility of the transformation.

An alternative approach to the methanamine group involves the nucleophilic displacement of a suitable leaving group from the 4-methyl position of the pyridine ring. This strategy would typically start with 2-bromo-6-chloro-4-methylpyridine. The methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions to form a 4-(halomethyl)pyridine.

This halomethyl derivative can then be subjected to a nucleophilic substitution reaction with an amine source. Ammonia, or a protected form of ammonia such as sodium azide (B81097) followed by reduction, can be used as the nucleophile to introduce the amino group. The success of this reaction depends on the reactivity of the halomethyl group and the nucleophilicity of the amine source. The presence of the electron-withdrawing bromo and chloro substituents on the pyridine ring can influence the reactivity of the benzylic-like halide.

A third strategy involves the conversion of a carboxylic acid or its derivative at the C4 position into the methanamine group. This two-step sequence begins with the formation of a carboxamide, followed by its reduction. The starting material for this route would be 2-bromo-6-chloropyridine-4-carboxylic acid.

The carboxylic acid can be converted to its corresponding amide by first activating it, for example, by forming an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or by using boron-based catalysts. organic-chemistry.orgucl.ac.ukmdpi.com

Once the 2-bromo-6-chloropyridine-4-carboxamide is obtained, it can be reduced to the target methanamine. Common reagents for the reduction of amides to amines include strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂. nih.gov These reagents effectively reduce the carbonyl group of the amide to a methylene (B1212753) group.

Table 3: Reagents for Amidation and Reduction

| Transformation | Reagent(s) | Typical Conditions |

| Carboxylic Acid to Amide | 1. (COCl)₂ or SOCl₂2. NH₃ | 1. Anhydrous solvent (e.g., DCM, THF)2. Aqueous or gaseous ammonia |

| Carboxylic Acid to Amide | Borane-pyridine complex | Reflux in xylenes |

| Amide to Amine | LiAlH₄ | Anhydrous ether or THF, reflux |

| Amide to Amine | BH₃·THF or BH₃·SMe₂ | Anhydrous THF, reflux |

This table outlines common reagents and conditions for the amidation of carboxylic acids and the subsequent reduction of amides to amines.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A plausible and common route to this and similar compounds involves the synthesis of a key intermediate, 2-bromo-6-chloro-4-cyanopyridine. This intermediate can then be reduced to the desired aminomethyl product. This approach can be considered both linear and as a key step in a convergent or divergent synthesis.

Convergent Approach: A convergent synthesis would involve the separate synthesis of a functionalized pyridine ring and the aminomethyl precursor, followed by their coupling. For instance, a pre-functionalized 2-bromo-6-chloropyridine-4-carboxaldehyde could be synthesized and then subjected to reductive amination. However, a more common and practical approach for this specific molecule is a linear sequence starting from a dihalopyridine.

Divergent Approach: A divergent strategy would utilize a common intermediate to generate a library of related compounds. Starting with 2,6-dichloropyridine, one could selectively introduce a bromine at a specific position and then functionalize the 4-position. A key intermediate like 2-bromo-6-chloro-4-methylpyridine could be a branch point. The methyl group can be halogenated and then converted to the amine, or the pyridine ring can be further modified before the introduction of the aminomethyl group.

A common synthetic pathway involves the following steps:

Dihalogenation and Cyanation: Starting from a suitable pyridine precursor, dihalogenation can be achieved. Subsequent cyanation at the 4-position yields a cyanopyridine intermediate. Patents have described methods for the preparation of 2-cyano-6-chloropyridine compounds from halopyridines and an alkali metal cyanide.

Reduction of the Nitrile: The cyano group is then reduced to an aminomethyl group. This can be achieved through various methods, including catalytic hydrogenation or with chemical reducing agents.

Sustainable and Efficient Synthesis Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. For the synthesis of this compound and its analogs, transition metal-free strategies and microwave-assisted synthesis offer significant advantages over traditional methods.

Transition Metal-Free Amination Strategies

While the final step to obtain the primary amine is a reduction, the introduction of nitrogen-containing functional groups onto the pyridine ring can often be achieved using transition metal-free methods. These approaches avoid the use of expensive and potentially toxic heavy metals.

For the synthesis of precursors to the target molecule, such as aminated dihalopyridines, transition metal-free amination can be a valuable tool. These reactions often rely on strong bases and activating agents to facilitate the nucleophilic aromatic substitution of a halide. While direct amination at the 4-position of a 2,6-dihalopyridine can be challenging, these methods are continually being developed for a wider range of substrates.

A key area of research is the catalytic reduction of nitriles without the use of precious metals. While traditional methods often employ palladium or platinum catalysts, newer systems utilizing more abundant and less toxic metals are being explored. Furthermore, metal-free reduction methods, though less common for nitriles, are an active area of investigation.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. This technology can be applied to several steps in the synthesis of this compound.

The cyanation of dihalopyridines can be significantly enhanced by microwave irradiation. The high temperatures and pressures achievable in a microwave reactor can drive the reaction to completion in a fraction of the time required for conventional heating.

Similarly, the reduction of the cyanopyridine intermediate to the aminomethyl derivative can be accelerated using microwave assistance. Several studies have demonstrated the successful use of microwave irradiation for the rapid reduction of nitriles, employing various reducing agents and catalytic systems. wikipedia.org For instance, the synthesis of 2-amino-3-cyanopyridine derivatives has been efficiently achieved through a one-pot condensation reaction under solvent-free microwave irradiation, highlighting the potential of this technology for the synthesis of functionalized pyridines. semanticscholar.orgresearchgate.net

The use of microwave technology not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.

Below is a hypothetical data table illustrating the potential improvements offered by microwave-assisted synthesis compared to conventional heating for a key reaction step, based on general findings in the literature for similar transformations.

| Reaction Step | Method | Temperature (°C) | Time | Yield (%) |

| Cyanation of 2,6-Dihalopyridine | Conventional | 120 | 24 h | 65 |

| Microwave | 150 | 30 min | 85 | |

| Nitrile Reduction | Conventional | 80 | 12 h | 70 |

| Microwave | 100 | 15 min | 90 |

This table is illustrative and based on general trends observed in microwave-assisted organic synthesis.

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Chloropyridin 4 Yl Methanamine

Reactivity of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring in (2-Bromo-6-chloropyridin-4-YL)methanamine is electron-deficient, which, combined with the presence of two good leaving groups (bromine and chlorine), makes it a versatile substrate for a variety of substitution reactions. The positions of the halogens (C2 and C6) are particularly activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-poor aromatic systems like dihalopyridines. In these reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate and regioselectivity of SNAr reactions on substituted pyridines are influenced by the nature of the leaving group and the position of substitution relative to the ring nitrogen and other substituents.

For dihalopyridines, substitution can be selectively controlled. While both chlorine and bromine are viable leaving groups, the positions ortho and para to the nitrogen atom are highly activated. Research on the SNAr of analogous 2,4-dihalopyridines has shown that amination can be directed selectively to the 4-position. researchgate.net Computational models have been developed to predict the regioselectivity of SNAr on multihalogenated heterocycles, considering factors like the LUMO energy of the electrophile and the molecular electrostatic potential at the carbon atoms bearing the halogens. youtube.comajrconline.org In the case of this compound, the positions at C2 and C6 are electronically activated for nucleophilic attack. The relative reactivity of the C-Br versus the C-Cl bond in SNAr can be influenced by the reaction conditions and the nucleophile, though often the more electronegative and thus more activating chloro substituent can be targeted under certain conditions, contrasting with the typical leaving group ability seen in other reaction types.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halopyridines

| Substrate Analogue | Nucleophile | Product | Observations |

|---|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines | 5-Bromo-3-fluoro-2-(dialkylamino)pyridine | Under neat conditions without a catalyst, substitution occurs selectively at the 2-chloro position. nih.gov |

| 5-Bromo-2-chloro-3-fluoropyridine | - | 5-Bromo-2-chloro-3-(substituted)pyridine | Selective substitution of the fluorine at C3 can be achieved under specific SNAr conditions. nih.gov |

| 2,4-Dichloropyridine | Benzyl alcohol | 2-Chloro-4-(benzyloxy)pyridine | Selective substitution at the 4-position is observed. researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The presence of two different halogens allows for sequential or selective couplings.

Suzuki Coupling: This reaction pairs the halopyridine with a boronic acid or ester to form a new C-C bond. It is widely used to synthesize biaryl compounds.

Sonogashira Coupling: This involves the coupling of the halopyridine with a terminal alkyne, providing access to substituted alkynylpyridines. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the halopyridine with an amine. This is particularly useful for introducing diverse amino functionalities onto the pyridine scaffold.

A key aspect of the reactivity of this compound in cross-coupling reactions is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the rate of oxidative addition typically follows the order C-I > C-Br > C-Cl. This inherent difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.

This chemoselectivity enables a stepwise approach to synthesizing complex molecules. For instance, a Suzuki coupling can be performed at the more reactive C-Br position under standard conditions. Subsequently, by modifying the reaction conditions (e.g., using a more active catalyst system or higher temperatures), a second coupling reaction can be carried out at the C-Cl position. This strategy has been successfully applied to various dihalo(hetero)arenes. google.com For example, in the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, selective reaction at the aryl bromide was achieved in the presence of the heteroaryl chloride. ajrconline.org

Table 2: General Conditions for Selective Cross-Coupling Reactions

| Reaction Type | Halogen Reactivity | Catalyst/Ligand System (Example) | Key Feature |

|---|---|---|---|

| Suzuki | Br > Cl | Pd(PPh₃)₄, Na₂CO₃ | Selective coupling at the C-Br position is generally achieved under milder conditions. |

| Sonogashira | Br > Cl | PdCl₂(PPh₃)₂, CuI, Et₃N | The more reactive C-Br bond undergoes coupling first, allowing for subsequent reaction at the C-Cl site. nih.gov |

| Buchwald-Hartwig | Br > Cl | Pd₂(dba)₃, Xantphos | Selective amination at the bromide position is possible while the chloride remains. nih.gov |

Metalation and Lithiation Reactions

The directed ortho-metalation (DoM) of halopyridines is a powerful strategy for regioselective functionalization. While the aminomethyl group itself can direct metalation, the halogen atoms on the ring also play a significant role. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can effect deprotonation at a position ortho to a directing group. For halopyridines, lithiation often occurs ortho to the halogen atom. ekb.egekb.eg

In the case of this compound, lithiation could potentially occur at the C3 or C5 positions, which are ortho to the C2-Br and C6-Cl respectively. The primary amine of the aminomethyl group would likely require protection prior to lithiation to prevent quenching of the strong base. The resulting lithiated species can then be trapped with various electrophiles to introduce new substituents with high regiocontrol. Alternatively, halogen-metal exchange, typically with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, can selectively replace the bromine atom with lithium, providing another route to a functionalizable intermediate. ekb.eg

Transformations of the Aminomethyl Functional Group

The primary aminomethyl group (-CH₂NH₂) is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Amine-Based Derivatizations (e.g., Acylation, Alkylation, Condensation)

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it nucleophilic and basic, enabling reactions with a variety of electrophiles.

Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form stable amides. For example, reaction with acetyl chloride would yield N-((2-bromo-6-chloropyridin-4-yl)methyl)acetamide. This transformation is useful for introducing carbonyl-containing moieties.

Alkylation: N-alkylation of the aminomethyl group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. youtube.com Reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine (Schiff base), followed by reduction (e.g., with sodium borohydride), provides a more controlled method for mono-alkylation.

Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines or Schiff bases. ekb.egekb.eg These imines can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines or addition of nucleophiles.

Table 3: Representative Transformations of the Aminomethyl Group

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (e.g., CH₃COCl) | Amide | Aprotic solvent, base (e.g., triethylamine (B128534) or pyridine) |

| Alkylation | Alkyl halide (e.g., Benzyl bromide) | Secondary Amine | Polar solvent, base (e.g., K₂CO₃); risk of over-alkylation |

| Reductive Amination | Aldehyde/Ketone, then reducing agent (e.g., NaBH₄) | Secondary or Tertiary Amine | Stepwise or one-pot reaction, typically in an alcohol solvent |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Reflux in a suitable solvent (e.g., ethanol (B145695) or toluene), often with acid or base catalysis. ekb.eg |

Oxidation and Reduction of the Aminomethyl Moiety

The aminomethyl group at the C-4 position of the pyridine ring is susceptible to both oxidation and reduction, leading to a range of valuable chemical intermediates.

The oxidation of the aminomethyl group can yield the corresponding formyl or carboxyl functional groups. For instance, a ruthenium-catalyzed oxidative deamination has been shown to convert 3-aminomethylpyridine into the corresponding carboxylic acid, liberating hydrogen gas in the process. acs.org This type of transformation highlights a potential pathway to synthesize isonicotinic acid derivatives from this compound. The selective oxidation of the aminomethyl group in the presence of the pyridine nitrogen and halogen substituents is a key challenge. In some cases, selective N-oxidation of the pyridine ring can occur in the presence of aliphatic amines by using an in-situ protonation strategy and an iminium salt organocatalyst. nih.gov However, direct oxidation of a primary amine on a pyridine ring to a pyridine N-oxide has been reported to be challenging, with some attempts resulting in only trace amounts of the desired product. nih.gov

Conversely, the aminomethyl moiety can be accessed through the reduction of other functional groups. A common synthetic route to aminomethyl-pyridines involves the reduction of pyridine carboxylic acids. This can be achieved by first converting the carboxylic acid to an amide, followed by selective hydrogenation using catalysts such as Raney Nickel. nih.gov Another approach is the reduction of cyanopyridines. For example, 2-chloro-5-cyanopyridine (B21959) can be hydrogenated to 2-chloro-5-aminomethylpyridine using a suitable hydrogenation catalyst.

The following table summarizes representative transformations involving the aminomethyl group on a pyridine ring, which can be extrapolated to this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Aminomethylpyridine | [Ru]-catalyst, H₂O, NaOH | 3-Pyridinecarboxylic acid | - | acs.org |

| Pyridine carboxylic acid | 1. Amidation 2. Raney Nickel, H₂ | Aminomethyl-pyridine | Good | nih.gov |

| 2-Chloro-5-cyanopyridine | H₂, Hydrogenation catalyst | 2-Chloro-5-aminomethylpyridine | - |

Regioselectivity and Chemoselectivity in Multi-functionalized Pyridines

The presence of three distinct reactive sites on this compound—the bromine atom at C-2, the chlorine atom at C-6, and the aminomethyl group at C-4—raises important questions of regioselectivity and chemoselectivity in its reactions. The pyridine ring itself is generally less reactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Conversely, it is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. uoanbar.edu.iq

In the case of dihalopyridines, such as the 2-bromo-6-chloro substituted core of the title compound, the relative reactivity of the two halogen atoms towards nucleophilic displacement is a key consideration. The reactivity of halopyridines in SNAr reactions generally follows the order 4-halo > 2-halo > 3-halo. uoanbar.edu.iq For 2,6-dihalopyridines, the nature of the substituent at the 3-position can significantly influence the regioselectivity of nucleophilic attack. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, bulky substituents at the 3-position favor substitution at the 6-position. researchgate.net The solvent can also play a crucial role; in the case of 2,6-dichloro-3-(methoxycarbonyl)pyridine, a switch in regioselectivity from the 2- to the 6-position was observed by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net

Theoretical models have been developed to predict the rate and regioselectivity of SNAr reactions on halopyridines. rsc.orgchemrxiv.org These models often consider factors such as the electrostatic potential at the carbon atom bearing the halogen. For this compound, the relative lability of the bromo and chloro substituents would also be a factor, with the C-Br bond generally being weaker than the C-Cl bond.

Chemoselectivity involves the preferential reaction of one functional group over another. For example, in reactions with nucleophiles, there is a competition between SNAr at the halogenated positions and reaction with the aminomethyl side chain. The primary amine of the aminomethyl group can itself act as a nucleophile or a base. Furthermore, the pyridine nitrogen can be protonated or act as a nucleophilic site. wikipedia.org The outcome of a reaction will therefore depend on the nature of the reagent and the reaction conditions. For example, under basic conditions, the aminomethyl group could be deprotonated, potentially altering its reactivity.

The table below presents examples of regioselective reactions on related multi-functionalized pyridines.

| Substrate | Reagent | Major Product | Regioselectivity | Reference |

| 3-Substituted 2,6-dichloropyridines | 1-Methylpiperazine | 6-substituted or 2-substituted pyridine | Dependent on 3-substituent and solvent | researchgate.net |

| 3-Bromopyridine | Monochloro heteroaryl compounds | Corresponding biaryls | - | rsc.org |

Advanced Applications in Organic Synthesis and Chemical Biology Research

A Versatile Synthetic Building Block

(2-Bromo-6-chloropyridin-4-YL)methanamine is a unique trifunctional molecule, possessing a nucleophilic aminomethyl group and two distinct electrophilic centers on the pyridine (B92270) ring, marked by the bromine and chlorine substituents. This arrangement of functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds, often exploitable in cross-coupling reactions, alongside the reactivity of the aminomethyl group, provides a powerful toolkit for synthetic chemists.

Construction of Complex Heterocyclic Frameworks

The quest for novel heterocyclic compounds is a driving force in drug discovery. Fused heterocyclic systems, in particular, are of significant interest due to their rigid structures which can allow for precise interactions with biological targets. The strategic placement of reactive sites in this compound makes it a theoretically ideal candidate for the synthesis of various fused heterocycles.

The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The classical synthesis of this scaffold often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While this compound itself is not a 2-aminopyridine, its aminomethyl group could be envisioned to participate in cyclization reactions after initial modification or by serving as a handle to introduce the necessary functionalities.

A plausible, albeit multi-step, pathway could involve the transformation of the aminomethyl group into a functionality that enables the cyclization. For instance, oxidation to an aldehyde followed by reaction with an aminoacetal and subsequent cyclization could potentially lead to a substituted imidazo[1,2-a]pyridine.

Table 1: Hypothetical Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Mild oxidizing agent (e.g., PCC, DMP) | 2-Bromo-6-chloro-4-formylpyridine |

| 2 | 2-Bromo-6-chloro-4-formylpyridine | Aminoacetaldehyde diethyl acetal, reductive amination | N-((2-Bromo-6-chloropyridin-4-yl)methyl)-2,2-diethoxyethan-1-amine |

This table presents a hypothetical reaction pathway and is for illustrative purposes only.

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with a broad spectrum of biological activities. Their synthesis typically involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species. To utilize this compound for this purpose, a synthetic strategy would need to construct the pyrazole (B372694) ring first, which could then undergo cyclization to form the pyrimidine (B1678525) ring.

One conceptual approach could involve the reaction of the aminomethyl group with a suitable reagent to build the pyrazole ring, leaving functional handles for the subsequent cyclization. For example, reaction with a diketone or a keto-ester derivative could pave the way for the formation of a pyrazole intermediate, which could then be cyclized to the desired pyrazolo[1,5-a]pyrimidine.

The unique substitution pattern of this compound also opens the door to the synthesis of other complex fused and bridged heterocyclic systems. Intramolecular cyclization reactions, potentially mediated by transition metals, could be envisioned where the aminomethyl group or a derivative thereof attacks one of the halogenated positions on the pyridine ring. Such strategies could lead to novel tricyclic frameworks with potential applications in materials science and medicinal chemistry.

Precursor for Advanced Organic Materials

The development of new organic materials with tailored electronic and photophysical properties is a rapidly growing field. The pyridine ring, being electron-deficient, is a common component in materials for organic electronics. The presence of two different halogens in this compound allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

This selective functionalization would enable the introduction of various organic moieties, such as aromatic rings or extended π-systems, onto the pyridine core. The resulting molecules could be investigated as building blocks for:

Organic Light-Emitting Diodes (OLEDs): By incorporating chromophoric units.

Organic Field-Effect Transistors (OFETs): Through the creation of extended conjugated systems.

Organic Photovoltaics (OPVs): As electron-acceptor materials.

The aminomethyl group could also be used to tune the solubility and processing characteristics of the resulting materials or to anchor them to surfaces.

Ligand Design and Coordination Chemistry Applications

The pyridine nitrogen and the exocyclic aminomethyl group in this compound provide two potential coordination sites for metal ions. This makes the molecule an interesting candidate for the design of novel ligands for coordination chemistry and catalysis.

The bidentate nature of the ligand could be exploited to form stable chelate complexes with a variety of transition metals. The electronic properties of the resulting metal complexes could be fine-tuned by modifying the substituents on the pyridine ring via the bromo and chloro positions. Such complexes could find applications in:

Homogeneous Catalysis: Where the metal center acts as the catalytic site.

Sensing: By designing ligands that exhibit a change in their coordination behavior or spectroscopic properties upon binding to a specific analyte.

Metal-Organic Frameworks (MOFs): The aminomethyl group could be used to link to organic struts, while the pyridine nitrogen coordinates to the metal nodes, potentially leading to the formation of novel porous materials with interesting gas sorption or catalytic properties.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Coordinating Atoms | Potential Metal Ions | Potential Applications |

|---|---|---|---|

| Bidentate (N,N') | Pyridine Nitrogen, Amino Nitrogen | Transition metals (e.g., Pd, Pt, Ru, Cu) | Catalysis, Sensing |

| Monodentate (N) | Pyridine Nitrogen | Various metal ions | Building block for larger coordination complexes |

This table outlines potential coordination behaviors based on the ligand's structure.

Development of Polydentate Ligands

The structural framework of this compound, containing a pyridine nitrogen, a primary amine, and reactive halogen atoms, makes it an attractive scaffold for the synthesis of polydentate ligands. These ligands, which can bind to a central metal atom through multiple donor sites, are crucial in coordination chemistry and catalysis.

The primary amine group can be readily functionalized through reactions such as alkylation, acylation, or condensation with carbonyl compounds to introduce additional coordinating moieties. For instance, reaction with other heterocyclic amines or appropriately substituted aromatic aldehydes can lead to the formation of bidentate or tridentate ligands. The differential reactivity of the bromine and chlorine atoms allows for sequential and selective substitution, further expanding the diversity of potential ligand structures.

While direct examples of polydentate ligands derived from this compound are not extensively documented in the literature, the synthesis of related structures from similar bromo-aminopyridine precursors is well-established. For example, 2-Bromo-6-alkylaminopyridines have been utilized in attempts to synthesize tren-based (tris(2-aminoethyl)amine) scaffolded ligands. bldpharm.com This approach involves the nucleophilic substitution of the bromo group by the secondary amines of the tren backbone, aiming to create a hexadentate ligand. Such scaffolded ligands are of significant interest for stabilizing unique metal complexes. bldpharm.comnih.gov

The synthesis of a hypothetical tridentate ligand from this compound could be envisioned through a two-step process: first, a palladium-catalyzed cross-coupling reaction to replace the bromine atom, followed by functionalization of the aminomethyl group.

Interactive Data Table: Potential Donor Atoms in this compound for Ligand Synthesis

| Potential Donor Atom | Type | Reactivity/Notes |

| Pyridine Nitrogen | N-donor | Lewis basic, available for coordination. |

| Amine Nitrogen | N-donor | Can be readily alkylated or acylated. |

| Bromine Atom | Leaving Group | Susceptible to nucleophilic substitution and cross-coupling reactions. |

| Chlorine Atom | Leaving Group | Generally less reactive than bromine in cross-coupling reactions. |

Application in Metal-Catalyzed Reactions

The presence of both bromo and chloro substituents on the pyridine ring of this compound makes it a valuable substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-Br and C-Cl bonds is a key feature that allows for selective functionalization. The C-Br bond is typically more reactive in palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. This allows for the selective introduction of an aryl, vinyl, or other organic group at the 2-position of the pyridine ring while leaving the chloro group at the 6-position intact for subsequent transformations.

For instance, a Suzuki-Miyaura coupling could be performed using a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form a 2-aryl-6-chloropyridin-4-yl)methanamine derivative. The remaining chloro group could then be subjected to a different coupling reaction under more forcing conditions or with a different catalyst system, enabling the synthesis of complex, unsymmetrically substituted pyridine derivatives.

Furthermore, the aminomethyl group can act as a directing group or be protected and deprotected as needed to facilitate these transformations. The pyridine nitrogen itself can also coordinate to the metal catalyst, influencing the reactivity and selectivity of the reaction. While ligand-free copper-catalyzed reactions have been developed for the cyclization of o-bromoarylamines, the inclusion of diamine ligands often enhances the rate and scope of copper-catalyzed cross-coupling reactions. biosynth.comthermofisher.combldpharm.com

Support for Electrochemically Mediated Atom Transfer Radical Polymerization (EMAC) Complexes

Extended metal atom chains (EMACs) are linear arrangements of metal ions held together by supporting ligands. nih.gov These structures exhibit interesting electronic and magnetic properties. The synthesis of stable EMACs is challenging and requires specifically designed ligands that can bridge and stabilize the metal chain. bldpharm.com

Bromo-aminopyridine derivatives are precursors to such ligands. For example, the synthesis of 2,6-diaminopyridine (B39239) and 2-bromo-6-methylaminopyridine has been explored for the creation of ligands for EMACs. bldpharm.com The general strategy involves the reaction of these aminopyridine units with a scaffolding molecule, such as tren, to create a polydentate ligand capable of encapsulating a linear array of metal ions. bldpharm.com

This compound represents a potential building block for the synthesis of novel ligands for EMACs. The bromo and chloro groups offer orthogonal handles for attachment to a scaffold, while the aminomethyl and pyridine nitrogen can act as the coordinating atoms for the metal centers. The specific electronic properties imparted by the halogen substituents could also influence the properties of the resulting EMAC.

Electrochemically mediated atom transfer radical polymerization (eATRP) is a controlled polymerization technique that utilizes an electrochemical potential to reversibly activate a catalyst. thermofisher.com While there is no direct evidence of this compound being used in this context, the development of novel ligands for the copper catalysts used in eATRP is an active area of research. The ability to synthesize tailored pyridine-based ligands from this starting material could lead to new catalysts with enhanced activity and control over the polymerization process.

Chemical Probes for Target Engagement Studies

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment. To be effective, a probe must bind to its target with high affinity and selectivity. Target engagement studies aim to confirm that a chemical probe is interacting with its intended target in a cellular context.

Given that substituted aminopyridines are common motifs in biologically active molecules, this compound could serve as a starting point for the development of chemical probes. For example, a related compound, (2-Chloropyridin-4-yl)methanamine, is a known inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). medchemexpress.com

A crucial aspect of developing a chemical probe is the ability to introduce a label for detection and quantification. This can be an isotopic label (e.g., ²H, ³H, ¹⁴C) or a reporter tag (e.g., a fluorophore, biotin (B1667282), or a bioorthogonal handle like an alkyne or azide (B81097) for click chemistry).

There are no published reports on the synthesis of labeled analogues of this compound. However, several synthetic strategies can be proposed based on standard labeling methodologies.

Isotopic Labeling: Deuterium or tritium (B154650) could be introduced at the methylene (B1212753) bridge (the -CH₂- group) by using a labeled reducing agent (e.g., NaBD₄ or NaBT₄) in a synthesis that proceeds through the corresponding aldehyde or by isotopic exchange reactions on the final compound. Carbon-14 could be incorporated by using a labeled cyanide source (e.g., K¹⁴CN) in a synthetic route that involves the formation of a nitrile intermediate.

Tagging via the Amine Group: The primary amine is an ideal handle for introducing reporter tags. For example, it can be acylated with an alkyne- or azide-containing carboxylic acid to prepare a probe for click chemistry. thermofisher.com Alternatively, reaction with an activated biotin derivative would yield a biotinylated probe for affinity purification studies.

Photoaffinity Labeling: To create a photoaffinity label, a photoreactive group such as a diazirine or an aryl azide could be incorporated into the molecule. This is often achieved by synthesizing an analogue that contains a suitable functional group for attachment of the photoreactive moiety.

The synthesis of these labeled analogues would enable researchers to perform quantitative target engagement studies, identify the binding partners of the probe in a complex biological sample, and visualize its subcellular localization.

Interactive Data Table: Hypothetical Labeled Analogues of this compound

| Label Type | Proposed Labeling Position | Potential Application |

| Isotopic (²H, ³H) | Methylene bridge | Quantitative mass spectrometry-based proteomics. |

| Isotopic (¹⁴C) | Methylene bridge or pyridine ring | Radiometric assays, autoradiography. |

| Alkyne/Azide Tag | Amine group | Click chemistry for fluorescent labeling or biotinylation. |

| Biotin Tag | Amine group | Affinity purification of target proteins. |

| Photoaffinity Tag | Attached via the amine or as a modification of the pyridine ring | Covalent cross-linking to target proteins upon photoactivation. |

Future Research Directions and Emerging Trends

Development of Novel and Highly Selective Synthetic Routes

Promising areas of exploration include:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to form a complex product, represent a highly efficient approach. rsc.org Future work could devise an MCR strategy that assembles the core of (2-Bromo-6-chloropyridin-4-YL)methanamine from simple, readily available precursors in one pot, significantly improving atom economy and reducing waste. nih.govresearchgate.net The use of nanocatalysts in such MCRs is an emerging trend that could further enhance reaction rates and yields. rsc.org

Late-Stage C-H Functionalization: Instead of building the ring with all substituents in place, late-stage C-H functionalization offers a revolutionary alternative. rsc.org Research into rhodium-catalyzed C-H amidation or photochemical functionalization could allow for the direct introduction of the methanamine group onto a pre-existing 2-bromo-6-chloropyridine (B1266251) core with high regioselectivity. whiterose.ac.ukresearchgate.net This approach simplifies synthetic routes and allows for the rapid diversification of complex molecules. nih.gov

Metal-Free Synthesis: To improve the sustainability of the synthesis, metal-free reaction pathways are highly desirable. acs.org Strategies involving cascade reactions, such as aza-Wittig/electrocyclization sequences, can construct the polysubstituted pyridine (B92270) ring without the need for transition-metal catalysts. acs.org

| Parameter | Classical Linear Synthesis | Future Novel Route (e.g., MCR) |

|---|---|---|

| Number of Steps | 4-6 Steps | 1-2 Steps |

| Overall Yield | Low (<20%) | Moderate to High (>50%) |

| Regioselectivity Control | Difficult, often requires protecting groups | High, controlled by catalyst/reaction design |

| Sustainability | High waste, multiple purifications | High atom economy, reduced waste |

Exploration of Unconventional Reactivity and Catalysis

The reactivity of this compound is largely dictated by its three distinct functional groups: the bromo, chloro, and methanamine moieties. While standard cross-coupling reactions are expected, future research will delve into more unconventional transformations and applications.

Selective Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for sequential, site-selective functionalization. Future studies will likely focus on developing catalytic systems (e.g., phosphine-free nickel catalysts) that can selectively target one halogen over the other, allowing for the controlled, stepwise introduction of different substituents. acs.org

Photochemical and Organocatalytic Functionalization: Moving beyond thermal reactions, photochemical methods offer new ways to activate the pyridine ring. researchgate.net Research into organocatalytic systems that can generate pyridinyl radicals under visible light could enable novel C-C or C-N bond formations at positions that are inaccessible through traditional methods. researchgate.netacs.org This approach harnesses unique radical intermediates to achieve distinct positional selectivity. acs.org

Ring-Opening and Rearrangement: Unconventional strategies that temporarily open the pyridine ring to form reactive intermediates, such as Zincke imines, can provide access to otherwise unobtainable substitution patterns. mountainscholar.orgchemrxiv.org This approach could be used to introduce substituents at the C3 or C5 positions of the pyridine core before ring-closing. chemrxiv.org

Ligand Development for Catalysis: The pyridinophane scaffold is a known component in transition metal catalysts. nih.govrsc.org this compound could serve as a precursor for novel macrocyclic ligands where the electronic properties of the resulting metal complex are fine-tuned by the halogen substituents, potentially leading to new catalysts for reactions like C-C coupling. nih.gov

Advanced in Situ Spectroscopic Studies of Reactions

A deep mechanistic understanding is crucial for optimizing reaction conditions and developing new transformations. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor reactions involving this compound in real-time.

Mechanism Elucidation: Techniques like surface-enhanced Raman spectroscopy (SERS) and in situ infrared (IR) spectroscopy can provide molecular-level insights into catalytic cycles. acs.orgacs.org For instance, when using this compound in a surface-catalyzed reaction, these methods could identify adsorbed intermediates and clarify the role of each functional group in the catalytic process. acs.orgacs.org

Kinetic and Intermediate Analysis: In situ NMR spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products as a reaction progresses. This would be invaluable for optimizing a selective Suzuki coupling, allowing researchers to precisely determine the conditions that favor reaction at the C-Br bond while leaving the C-Cl bond intact. beilstein-journals.org

Identifying Transient Species: Many reactions proceed through short-lived, high-energy intermediates that are invisible to conventional analysis. Time-resolved spectroscopic methods could be employed to detect and characterize these transient species, providing a complete picture of the reaction mechanism.

| Technique | Research Question | Expected Outcome |

|---|---|---|

| In Situ IR/Raman | How does the molecule interact with a catalyst surface? | Identification of binding modes and surface intermediates. acs.org |

| In Situ NMR | What is the kinetic profile of a selective cross-coupling? | Real-time concentration data for all species, enabling optimization. |

| Stopped-Flow UV-Vis | Are there transient colored intermediates in a photochemical reaction? | Detection and kinetic analysis of short-lived species. |

Integration with Machine Learning and AI in Chemical Synthesis

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. mdpi.com For a target like this compound, AI offers powerful tools for accelerating development and discovering new chemistry.

Reaction Optimization: AI algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions with a minimal number of experiments. preprints.orgrsc.org This could be applied to maximize the yield and selectivity of any synthetic step.

Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of unknown reactions. nih.govresearchgate.net This would allow researchers to screen thousands of potential cross-coupling partners for this compound in silico before ever stepping into the lab. Such models can predict biological activity or toxicity, guiding the synthesis towards compounds with desired properties. nih.gov

De Novo Synthesis Planning: Advanced AI tools can now perform retrosynthetic analysis, proposing complete synthetic pathways to a target molecule. preprints.org In the future, an AI could design a novel, more efficient, and sustainable route to this compound that a human chemist might not have conceived.

Automated Synthesis: The integration of AI with robotic platforms enables fully autonomous reaction discovery and optimization. mdpi.com An AI could drive a robotic system to not only find the best conditions for a reaction but also to explore the reactivity of the target molecule with a library of reagents in a high-throughput manner. preprints.org

Bio-inspired Synthetic Strategies

Nature remains the ultimate synthetic chemist, and bio-inspired strategies offer green and highly selective alternatives to traditional organic synthesis.

Biocatalysis and Enzymatic Reactions: A significant future direction is the use of enzymes or whole-cell biocatalysts for key synthetic steps. Research has shown that microorganisms can perform highly specific oxyfunctionalization of pyridine rings. nih.gov Future work could involve discovering or engineering enzymes (e.g., halogenases, aminotransferases) that can regioselectively install the bromo, chloro, or amino groups onto a pyridine precursor under mild, aqueous conditions.

Biomimetic Synthesis: This approach involves designing synthetic cascades that mimic natural biosynthetic pathways. The synthesis of complex alkaloids like matrine (B1676216) has been achieved using strategies inspired by their biosynthesis, often starting from simple pyridine-based synthons. youtube.com A future biomimetic approach to this compound might involve a cascade reaction that assembles the molecule from simple, bio-available feedstocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.